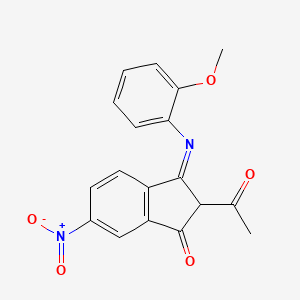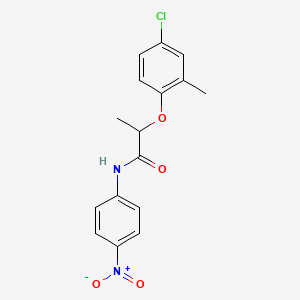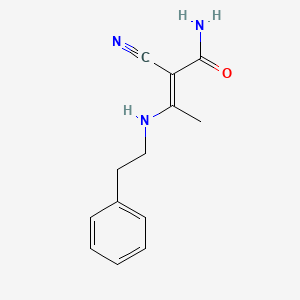
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a methoxyphenyl group, an imino group, and a nitro group
準備方法
The synthesis of 2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one typically involves multiple steps, starting with the preparation of the indene core. The synthetic route may include the following steps:
Formation of the Indene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The acetyl, methoxyphenyl, imino, and nitro groups are introduced through various substitution reactions. Common reagents used in these steps include acetyl chloride, methoxybenzene, and nitrobenzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
化学反応の分析
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The imino group can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of substituted indene derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.
作用機序
The mechanism of action of 2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one can be compared with other similar compounds, such as:
2-Acetyl-3-(3-methoxyphenyl)imino-6-nitroinden-1-one: This compound has a similar structure but with a different position of the methoxy group, which can lead to different chemical and biological properties.
2-Acetyl-3-(4-methoxyphenyl)imino-6-nitroinden-1-one:
2-Acetyl-3-(2-hydroxyphenyl)imino-6-nitroinden-1-one: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its chemical behavior and biological activity.
特性
IUPAC Name |
2-acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10(21)16-17(19-14-5-3-4-6-15(14)25-2)12-8-7-11(20(23)24)9-13(12)18(16)22/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZHYDGDBNTRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC=CC=C2OC)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B4889430.png)
![5-(Azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]piperidin-2-one](/img/structure/B4889438.png)

![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)




